Z-Pro-pro-OH

概要

説明

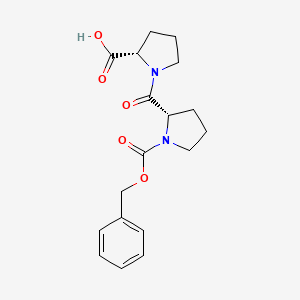

Z-Pro-pro-OH: N-Benzyloxycarbonyl-L-prolyl-L-proline , is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the nitrogen atom of the proline residue. This compound is widely utilized in the synthesis of biologically active peptides and serves as a key intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-pro-OH typically involves the following steps:

Starting Material: The synthesis begins with L-Proline.

Protection: The amino group of L-Proline is protected using a benzyloxycarbonyl (Z) group to form N-Benzyloxycarbonyl-L-proline.

Coupling: The protected L-Proline is then coupled with another molecule of L-Proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Z-Pro-pro-OH undergoes various chemical reactions, including:

Oxidation: Oxidative cleavage of the benzyloxycarbonyl group can be achieved using reagents like hydrogen peroxide or sodium periodate.

Reduction: Reduction of the carbonyl group can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Peptide Synthesis

Z-Pro-pro-OH serves as a crucial building block in the synthesis of peptides and proteins. Its structural properties facilitate the preparation of complex peptides that are vital for drug development. It is particularly useful in creating biologically active peptides, including enzyme inhibitors and receptor agonists .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein-protein interactions and enzyme-substrate specificity. Its role in modulating these interactions provides insights into cellular processes and disease mechanisms . The compound is essential for studying the activity of various proteases, particularly prolyl endopeptidase (PEP), which is involved in the cleavage of proline-containing peptides .

Drug Development

The compound has potential applications in drug discovery, particularly for developing peptide-based therapeutics targeting diseases such as cancer and cardiovascular disorders. Its unique structure allows for the design of drugs that enhance efficacy while minimizing side effects compared to traditional pharmacological agents .

Cosmetic Formulations

This compound is also explored within the cosmetics industry for its potential anti-aging properties. It may improve skin texture and elasticity, making it a valuable ingredient in cosmetic formulations .

Food Industry

In food science, this compound can be investigated as a natural flavoring agent or preservative, offering an alternative to synthetic additives .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits prolyl endopeptidase, impacting pathways involved in neurodegenerative diseases. Studies indicate that compounds with similar structures can significantly alter protein metabolism within cells .

- Therapeutic Development : In drug discovery projects, this compound has been used to synthesize novel peptide analogs that exhibit enhanced therapeutic profiles against specific targets such as cancer cells and infectious agents .

- Cosmetic Applications : Clinical trials have demonstrated improvements in skin elasticity when formulations containing this compound are applied over extended periods, showcasing its potential in anti-aging products .

作用機序

Molecular Targets and Pathways: Z-Pro-pro-OH exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. The mechanism of action involves binding to the active site of the target protein, thereby modulating its activity and function .

類似化合物との比較

Z-Pro-OH: A similar compound with a single proline residue.

Z-Gly-Pro: A dipeptide derivative with glycine and proline residues.

Z-Phe-OH: A compound with a phenylalanine residue instead of proline.

Uniqueness: Z-Pro-pro-OH is unique due to the presence of two proline residues, which imparts specific structural and functional properties. The compound’s ability to form stable peptide bonds and its compatibility with various chemical reactions make it a valuable intermediate in peptide synthesis.

生物活性

Z-Pro-pro-OH, also known as Z-Prolinal, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its significant biological activities. This article explores its mechanism of action, biochemical properties, applications in research and medicine, and findings from relevant studies.

Target Enzyme : this compound primarily targets Prolyl endopeptidase (PEP) , an enzyme crucial for the cleavage of proline-containing peptides. By inhibiting this enzyme, this compound alters protein degradation pathways, impacting various physiological processes.

Mode of Action : The compound binds to PEP, forming a stable complex that inhibits its activity. This inhibition affects the breakdown of proteins that contain proline residues, which can lead to significant alterations in cellular functions and processes.

This compound exhibits several important biochemical properties:

- Enzyme Interactions : It is known to interact with multiple proteases and influences their activity. This interaction is critical for studying enzyme-substrate specificity and protein-protein interactions.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression. It has been observed to influence the activity of reactive oxygen species (ROS) within cells, thereby affecting cellular metabolism and signaling.

| Property | Description |

|---|---|

| Target Enzyme | Prolyl endopeptidase |

| Inhibition Type | Competitive inhibition |

| Cellular Impact | Modulates signaling pathways, affects ROS levels |

| Applications | Peptide synthesis, drug development |

Applications in Research and Medicine

This compound is utilized in various scientific applications:

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides and proteins. This includes the preparation of biologically active peptides that can act as enzyme inhibitors or receptor agonists.

- Drug Development : The compound has potential applications in developing peptide-based drugs targeting diseases such as cancer and cardiovascular disorders. Its role in modulating protein interactions makes it a valuable tool in drug discovery.

- Biological Research : Researchers use this compound to study protein interactions and enzyme specificity. Its ability to inhibit prolyl endopeptidase allows for deeper insights into proteolytic processes within cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound consistently inhibited prolyl endopeptidase across various sources, including bovine brain and serum samples. This suggests its broad applicability in studying proteolytic enzymes.

- Cellular Impact Assessment : A study investigated the effects of this compound on cellular metabolism, revealing that its inhibition of PEP led to altered ROS levels and changes in metabolic pathways, indicating potential therapeutic implications.

- Peptide Synthesis Applications : this compound has been successfully used to synthesize fluorophore-labeled peptides, which are essential for tracking peptide interactions within biological systems. These labeled peptides have proven useful in understanding cellular dynamics.

特性

IUPAC Name |

1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAZFVPWHCGNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318705 | |

| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7360-23-8 | |

| Record name | NSC334180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Z-Pro-Pro-OH in relation to prolyl oligopeptidase?

A1: this compound acts as a potent inhibitor of prolyl oligopeptidase (PO) [, ]. This enzyme plays a crucial role in the breakdown of proline-containing peptides, influencing various physiological processes. Notably, this compound exhibited consistent inhibitory effects across bovine brain PO, bovine serum PO, and recombinant Flavobacterium meningosepticum PO [].

Q2: Were there any differences observed in the sensitivity of various PO enzymes to this compound?

A2: Interestingly, while this compound inhibited all three tested PO activities (brain, serum, and bacterial) with IC50 values of 7-10nM, a significant difference in sensitivity was noted when compared to another inhibitor, Z-Phe-Pro-methylketone. The bovine brain and serum PO were found to be approximately 4000 times less sensitive to Z-Phe-Pro-methylketone compared to the bacterial enzyme []. This suggests potential structural variations within the active sites of these enzymes, influencing their interaction with different inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。